molecular formula C22H40N2O.C2H4O2<br>C24H44N2O3 B12687828 2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate CAS No. 94023-46-8

2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate

Cat. No.: B12687828
CAS No.: 94023-46-8
M. Wt: 408.6 g/mol
InChI Key: ZVAKMOYSMUCXTR-JRYFSKGNSA-N
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Description

2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate is a complex organic compound with a unique structure that includes a long hydrocarbon chain and an imidazolium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate typically involves the reaction of heptadeca-8,11-dienyl derivatives with imidazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted imidazolium derivatives.

Scientific Research Applications

2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    (9Z,12Z)-octadeca-9,12-dien-1-amide: A compound with a similar hydrocarbon chain but different functional groups.

    Linoleamide: Another compound with a long hydrocarbon chain and amide functionality.

Uniqueness

2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate is unique due to its imidazolium ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

94023-46-8

Molecular Formula

C22H40N2O.C2H4O2
C24H44N2O3

Molecular Weight

408.6 g/mol

IUPAC Name

acetic acid;2-[2-[(8E,11E)-heptadeca-8,11-dienyl]-4,5-dihydroimidazol-1-yl]ethanol

InChI

InChI=1S/C22H40N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;1-2(3)4/h6-7,9-10,25H,2-5,8,11-21H2,1H3;1H3,(H,3,4)/b7-6+,10-9+;

InChI Key

ZVAKMOYSMUCXTR-JRYFSKGNSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC1=NCCN1CCO.CC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC1=NCCN1CCO.CC(=O)O

Origin of Product

United States

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